2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid
Description
This compound features a tricyclic pyrrolo[3,2,1-ij]quinazoline core fused with a dihydro-1H-pyrrole ring. Key functional groups include a tert-butoxycarbonyl (Boc) protective group at position 2, a chlorine substituent at position 8, and a carboxylic acid moiety at position 5.
Synthesis of such compounds typically involves multi-step strategies, including cyclization reactions, protective group chemistry, and purification via column chromatography (e.g., using ethyl acetate/cyclohexane eluents) . Analytical characterization relies on NMR, IR, and mass spectrometry (MS), with spectral data consistent with fused heterocyclic systems .
Properties
Molecular Formula |
C16H17ClN2O4 |
|---|---|
Molecular Weight |
336.77 g/mol |
IUPAC Name |
6-chloro-10-[(2-methylpropan-2-yl)oxycarbonyl]-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carboxylic acid |
InChI |
InChI=1S/C16H17ClN2O4/c1-16(2,3)23-15(22)19-7-9-6-11(17)12(14(20)21)10-4-5-18(8-19)13(9)10/h4-6H,7-8H2,1-3H3,(H,20,21) |
InChI Key |
RLMYRHPQFPQSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C3=C2N(C1)C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrroloquinazoline core through a series of cyclization reactions. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Deprotection Reactions: Removal of the Boc group yields the free amine.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Structural Analogs with Boc-Protected Heterocycles
Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Derivatives ()
Compounds 10a–e from share the Boc-protected pyrrole core but differ in substituents. For example:
- 10a : Contains two 1-methylindol-3-yl groups at positions 4 and 3.
- 10b : Features dimethylindolyl substituents, increasing steric bulk.
Key Differences :
- The target compound’s quinazoline core is absent in 10a–e , which instead have simpler pyrrole systems.
- The carboxylic acid in the target compound is replaced by an ethyl ester in 10a–e , altering acidity and reactivity .
Tetrahydrothieno[2,3-c]pyridine Derivatives ()
Examples include 6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.
Comparison :
- Core Structure : The thiophene-pyridine fusion in differs from the pyrroloquinazoline system, impacting aromaticity and electronic properties.
- Substituents : Both compounds feature Boc and carboxylic acid groups, but the chlorine position varies (position 2 vs. 8) .
Functional Group and Reactivity Comparison
Chlorine Substituents
- The target compound’s chlorine at position 8 may enhance electrophilic substitution resistance, similar to 10a–e (chlorine absent) and 174073-95-1 (difluoro-pyrrolidine derivative) .
- Chlorine in 1346447-18-4 (dihydro-[1,4]dioxino[2,3-b]pyridine) is positioned on the pyridine ring, influencing hydrogen bonding .
Carboxylic Acid vs. Ester Derivatives
- Carboxylic acids (e.g., target compound, 2385541-78-4 ) exhibit higher polarity compared to esters (e.g., 10a–e ), affecting solubility and biological membrane permeability .
Spectral and Analytical Data
NMR Shifts
- Boc Group : In 10a , the Boc tert-butyl protons appear at δ 1.34 (s, 9H), consistent with similar compounds .
- Chlorine Effects : In chlorine-containing analogs (e.g., 1346447-18-4 ), deshielding effects alter adjacent proton shifts .
IR and MS Data
Biological Activity
2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula: C14H16ClN3O3
Molecular Weight: 301.75 g/mol
CAS Number: 2316684-63-4
The compound features a pyrroloquinazoline core, which is known for diverse biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for the protection of amine functionalities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: It is believed that the compound may induce apoptosis in cancer cells by modulating various signaling pathways, including those involving G-protein coupled receptors (GPCRs) and kinases .
Antimicrobial Activity
Studies have shown that derivatives of pyrroloquinazoline compounds possess antimicrobial properties. The presence of the chloro substituent enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit serine/threonine kinases involved in cell cycle regulation and inflammation pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Protection of Amine Groups: Using di-tert-butyl dicarbonate to protect amine functionalities.
- Formation of the Pyrroloquinazoline Core: Utilizing cyclization reactions involving chloro-substituted intermediates.
Case Studies
A study published in Pharmaceutical Research investigated a series of pyrroloquinazoline derivatives for their anticancer activity. The results indicated that compounds with a similar structure exhibited IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.4 | MDA-MB-231 |
| Compound B | 7.8 | A549 |
| 2-(tert-Butoxycarbonyl)-8-chloro... | 6.5 | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
